molecular formula C14H23NO4 B13513978 1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-5-carboxylic acid

1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-5-carboxylic acid

Cat. No.: B13513978
M. Wt: 269.34 g/mol
InChI Key: SOCDYVCYEMHBJP-UHFFFAOYSA-N
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Description

1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-5-carboxylic acid is a compound that belongs to the class of indole derivatives. It is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions

Preparation Methods

The synthesis of 1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-5-carboxylic acid typically involves the protection of the amine group using the tert-butoxycarbonyl group. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Other methods include using 4-dimethylaminopyridine (DMAP) as the base in acetonitrile solution . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-5-carboxylic acid involves its role as a protecting group for amines. The BOC group protects the amine during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the BOC group can be selectively removed to yield the free amine, which can then participate in further reactions . The molecular targets and pathways involved depend on the specific application and the nature of the reactions being performed.

Comparison with Similar Compounds

1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-5-carboxylic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-5-carboxylic acid

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-7-6-9-8-10(12(16)17)4-5-11(9)15/h9-11H,4-8H2,1-3H3,(H,16,17)

InChI Key

SOCDYVCYEMHBJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CCC(C2)C(=O)O

Origin of Product

United States

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